5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride
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Overview
Description
5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H7BrClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 6-methoxy-2-methylpyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent, and a sulfonyl chloride reagent under controlled temperatures and inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .
Scientific Research Applications
5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown potential in developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methylpyridine: Another brominated pyridine derivative used in similar types of reactions.
5-bromo-3-methyl-pyridine-2-sulfonyl chloride: A closely related compound with similar reactivity but different substitution patterns.
Uniqueness
5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methoxy group can influence the electronic properties of the molecule, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2758002-79-6 |
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Molecular Formula |
C7H7BrClNO3S |
Molecular Weight |
300.56 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H7BrClNO3S/c1-4-6(14(9,11)12)3-5(8)7(10-4)13-2/h3H,1-2H3 |
InChI Key |
ZNISRYQBWCSXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1S(=O)(=O)Cl)Br)OC |
Purity |
95 |
Origin of Product |
United States |
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